Corticosterone-13C3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

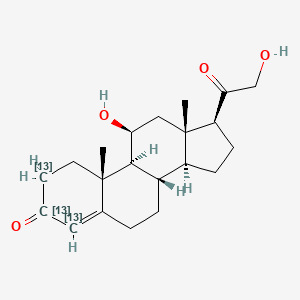

Molecular Formula |

C21H30O4 |

|---|---|

Molecular Weight |

349.4 g/mol |

IUPAC Name |

(8S,9S,10R,11S,13S,14S,17S)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C21H30O4/c1-20-8-7-13(23)9-12(20)3-4-14-15-5-6-16(18(25)11-22)21(15,2)10-17(24)19(14)20/h9,14-17,19,22,24H,3-8,10-11H2,1-2H3/t14-,15-,16+,17-,19+,20-,21-/m0/s1/i7+1,9+1,13+1 |

InChI Key |

OMFXVFTZEKFJBZ-IUZRSOPISA-N |

Isomeric SMILES |

C[C@]12C[13CH2][13C](=O)[13CH]=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@H]4C(=O)CO)C)O |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4C(=O)CO)C)O |

Origin of Product |

United States |

Foundational & Exploratory

Corticosterone-13C3: A Technical Guide for Mass Spectrometry in Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Corticosterone-13C3, its fundamental properties, and its critical role as an internal standard in mass spectrometry-based quantification of endogenous corticosterone. This document details the experimental protocols for its application, presents quantitative data for robust assay development, and visualizes the corticosterone signaling pathway and analytical workflow.

Introduction to Corticosterone and the Need for Accurate Quantification

Corticosterone is a glucocorticoid steroid hormone produced in the adrenal cortex in response to stress and is a key regulator of metabolic, cardiovascular, and immune functions.[1][2] In rodents, it is the primary glucocorticoid, analogous to cortisol in humans.[1] Accurate measurement of corticosterone levels in biological matrices is crucial for a wide range of research areas, including endocrinology, neuroscience, and pharmacology, as well as in the development of drugs targeting the hypothalamic-pituitary-adrenal (HPA) axis.

Mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), has become the gold standard for steroid hormone analysis due to its high sensitivity, specificity, and ability to multiplex.[3][4] A key component of accurate and precise quantification by LC-MS/MS is the use of a stable isotope-labeled internal standard (SIL-IS). This compound serves as an ideal SIL-IS for corticosterone analysis.

This compound: Properties and Role in Mass Spectrometry

This compound is a stable isotope-labeled form of corticosterone where three carbon atoms (¹²C) have been replaced with the heavier isotope, carbon-13 (¹³C). This labeling results in a molecule that is chemically identical to endogenous corticosterone but has a higher molecular weight.

Chemical Properties:

| Property | Value | Reference |

| Chemical Formula | C₁₈¹³C₃H₃₀O₄ | |

| Molecular Weight | 349.44 g/mol |

The primary role of this compound in mass spectrometry is to serve as an internal standard for isotope dilution mass spectrometry (IDMS). The principle of IDMS is based on the addition of a known amount of the SIL-IS to a sample prior to any sample processing steps. The SIL-IS and the endogenous analyte behave identically during extraction, chromatography, and ionization. By measuring the ratio of the mass spectrometric signal of the endogenous analyte to that of the SIL-IS, any variations or losses during the analytical process can be corrected for, leading to highly accurate and precise quantification.

Experimental Protocol: Quantification of Corticosterone using LC-MS/MS with this compound

The following is a representative experimental protocol for the quantitative analysis of corticosterone in plasma or serum using LC-MS/MS with this compound as an internal standard. This protocol is based on established methodologies for steroid analysis.

Materials and Reagents

-

Corticosterone standard

-

This compound internal standard solution (e.g., 1 µg/mL in methanol)

-

HPLC-grade methanol, acetonitrile, water, and formic acid

-

Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB) or a liquid-liquid extraction (LLE) solvent system (e.g., methyl tert-butyl ether)

-

Biological matrix (e.g., plasma, serum) from the study subjects

Sample Preparation

-

Spiking with Internal Standard: To 100 µL of plasma or serum, add a known amount of this compound internal standard solution (e.g., 10 µL of a 100 ng/mL solution). The exact amount should be optimized to be within the linear range of the assay and comparable to the expected endogenous corticosterone concentrations.

-

Protein Precipitation (optional but recommended): Add 300 µL of cold acetonitrile to the sample, vortex thoroughly, and centrifuge to pellet the precipitated proteins. Transfer the supernatant to a clean tube.

-

Extraction:

-

Solid-Phase Extraction (SPE): Condition the SPE cartridge according to the manufacturer's instructions. Load the sample (or supernatant from protein precipitation), wash the cartridge to remove interferences, and elute the analytes with an appropriate solvent (e.g., methanol).

-

Liquid-Liquid Extraction (LLE): Add an appropriate volume of an immiscible organic solvent (e.g., 1 mL of methyl tert-butyl ether) to the sample. Vortex vigorously and centrifuge to separate the layers. Transfer the organic layer to a new tube.

-

-

Evaporation and Reconstitution: Evaporate the eluate or organic extract to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

LC-MS/MS Analysis

-

Liquid Chromatography (LC) System: A high-performance or ultra-high-performance liquid chromatography system.

-

Column: A C18 reversed-phase column is commonly used for steroid analysis.

-

Mobile Phase: A gradient of water with 0.1% formic acid (Mobile Phase A) and methanol or acetonitrile with 0.1% formic acid (Mobile Phase B).

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

Table 1: Example LC Gradient Conditions

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 60 | 40 |

| 2.0 | 20 | 80 |

| 2.1 | 60 | 40 |

| 5.0 | 60 | 40 |

Table 2: Example MRM Transitions for Corticosterone and this compound

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) | Collision Energy (eV) |

| Corticosterone | 347.2 | 121.1 | 97.1 | 25 |

| This compound | 350.2 | 121.1 | 97.1 | 25 |

Note: MRM transitions and collision energies should be optimized for the specific instrument used.

Data Presentation and Method Validation

A robust LC-MS/MS method for corticosterone quantification should be validated according to regulatory guidelines. Key validation parameters are summarized below. The following tables provide representative data from studies analyzing steroids, including corticosterone.

Table 3: Method Validation Parameters

| Parameter | Typical Acceptance Criteria | Example Performance Data | Reference |

| Linearity (R²) | ≥ 0.99 | > 0.99 | |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 0.1 - 1 ng/mL | |

| Accuracy (% Bias) | Within ± 15% (± 20% at LLOQ) | 85 - 115% | |

| Precision (% RSD) | ≤ 15% (≤ 20% at LLOQ) | < 15% |

Visualization of Signaling Pathways and Experimental Workflows

Corticosterone Signaling Pathway

Corticosterone exerts its effects primarily through binding to the glucocorticoid receptor (GR) and the mineralocorticoid receptor (MR). Upon binding, the receptor-ligand complex translocates to the nucleus and acts as a transcription factor, regulating the expression of target genes.

Experimental Workflow for Corticosterone Quantification

The following diagram illustrates the typical workflow for the quantitative analysis of corticosterone from a biological sample using LC-MS/MS with this compound as an internal standard.

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of corticosterone in various biological matrices by mass spectrometry. Its use as an internal standard in LC-MS/MS assays allows for the correction of analytical variability, ensuring high-quality data for research, clinical, and drug development applications. The detailed protocol and validation data presented in this guide provide a solid foundation for the development and implementation of robust and reliable methods for corticosterone analysis.

References

Synthesis and Isotopic Purity of Corticosterone-13C3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, isotopic purity determination, and biological significance of Corticosterone-13C3. This isotopically labeled version of the glucocorticoid hormone corticosterone is an essential tool in metabolism studies, pharmacokinetic research, and as an internal standard for quantitative analysis by mass spectrometry.

Introduction to this compound

Corticosterone is a steroid hormone produced by the adrenal cortex in many species, including rodents and humans, where it is a precursor to aldosterone.[1][2] It plays a crucial role in the regulation of stress responses, immune function, and metabolism.[3] Isotope-labeled steroids, such as this compound, are vital for a range of applications in scientific research and pharmaceutical development. The incorporation of stable isotopes like Carbon-13 (¹³C) allows for the precise tracking and quantification of the steroid in biological systems without altering its chemical properties.[4]

This compound is commonly used as an internal standard in isotope dilution mass spectrometry (IDMS), which is considered the gold standard for the accurate quantification of endogenous steroids in biological matrices.[5] This technique relies on the addition of a known amount of the isotopically labeled standard to a sample. The ratio of the endogenous analyte to the labeled standard is then measured by mass spectrometry, allowing for precise quantification that corrects for variations during sample preparation and analysis.

Commercially available this compound is often supplied as a certified reference material in a solution, for example, at a concentration of 10 μg/mL in methanol. The empirical formula for this compound is C₁₈¹³C₃H₃₀O₄.

Synthesis of this compound

Partial Synthesis: This approach typically involves the modification of an existing steroid scaffold. For introducing ¹³C labels into the A-ring of a steroid, a common strategy is to use a ¹³C-labeled synthon to construct this part of the molecule.

Total Synthesis: This method builds the entire steroid molecule from simpler, non-steroidal starting materials. This approach offers greater flexibility in the placement of isotopic labels. For instance, the synthesis of [1,2,3,4-¹³C]cortisol has been described, where the ¹³C labels were introduced early in the synthetic sequence. A similar strategy could be envisioned for this compound.

A plausible, though not explicitly documented, synthetic approach for this compound would likely involve a multi-step process starting from a readily available steroid precursor. The introduction of the three ¹³C atoms would be a key step, potentially through the use of a ¹³C-labeled building block. The subsequent steps would involve the elaboration of the corticosterone side chain and the introduction of the necessary hydroxyl groups.

Due to the lack of a published detailed protocol, a specific experimental workflow for the synthesis cannot be provided. However, a generalized workflow for the synthesis and purification of a labeled steroid is presented below.

Determination of Isotopic Purity

The determination of the isotopic enrichment and purity of this compound is critical for its use as an internal standard. Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques used for this purpose.

Mass Spectrometry

Mass spectrometry is a powerful tool for determining the isotopic distribution of a labeled compound. By analyzing the mass-to-charge ratio (m/z) of the molecular ion and its fragment ions, the relative abundance of different isotopologues (molecules that differ only in their isotopic composition) can be determined.

Experimental Protocol: Isotopic Enrichment Analysis by Mass Spectrometry

-

Sample Preparation: Prepare solutions of both the unlabeled corticosterone standard and the this compound sample at known concentrations.

-

Instrument Setup: Utilize a high-resolution mass spectrometer (e.g., Orbitrap or FT-ICR) to resolve the isotopic peaks. The instrument should be calibrated to ensure high mass accuracy.

-

Data Acquisition: Acquire the mass spectra of both the unlabeled and the ¹³C-labeled corticosterone. It is important to obtain a high-quality spectrum of the molecular ion cluster.

-

Data Analysis:

-

Determine the natural isotopic abundance from the spectrum of the unlabeled standard.

-

Measure the relative intensities of the M, M+1, M+2, M+3, etc. peaks in the spectrum of the this compound sample.

-

Calculate the isotopic enrichment by comparing the measured isotopic distribution with the theoretical distribution for a given enrichment level. This can be done using specialized software or by applying mathematical models, such as multiple linear regression, to deconvolve the contributions of each isotopologue.

-

Table 1: Hypothetical Isotopic Distribution Data for this compound

| Isotopologue | Relative Abundance (%) |

| Unlabeled (M) | < 0.1 |

| ¹³C₁ (M+1) | 1.5 |

| ¹³C₂ (M+2) | 5.0 |

| ¹³C₃ (M+3) | 93.5 |

Note: This table presents hypothetical data for illustrative purposes. Actual values would be determined experimentally.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C-NMR spectroscopy provides information about the position and abundance of ¹³C atoms within the molecule. By comparing the ¹³C-NMR spectrum of the labeled compound to that of the unlabeled compound, the specific sites of labeling can be confirmed, and the isotopic enrichment at each position can be estimated.

Corticosterone Signaling Pathway

Corticosterone, as a glucocorticoid, exerts its effects primarily through the glucocorticoid receptor (GR). The signaling pathway is a classic example of nuclear receptor signaling.

Upon entering the cell, corticosterone binds to the glucocorticoid receptor (GR), which is located in the cytoplasm in a complex with heat shock proteins (Hsp). This binding causes a conformational change in the GR, leading to the dissociation of the Hsp proteins. The activated GR then translocates to the nucleus, where it dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This binding modulates the transcription of these genes, leading to changes in protein synthesis and ultimately, a physiological response.

Conclusion

This compound is an indispensable tool for researchers in various scientific disciplines. While a detailed public synthesis protocol is elusive, the general principles of labeled steroid synthesis are well-established. The accurate determination of its isotopic purity through mass spectrometry and NMR spectroscopy is paramount for its application in quantitative studies. Understanding the biological role of corticosterone and its signaling pathway provides the context for the application of this important labeled compound in advancing our knowledge of physiology and disease.

References

- 1. rose-hulman.edu [rose-hulman.edu]

- 2. [Figure, Synthesis of adrenal cortex hormones...] - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Elaboration of the Corticosteroid Synthesis Pathway in Primates through a Multistep Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Automated Assignment of 15N And 13C Enrichment Levels in Doubly-Labeled Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Expression, purification, and characterization of multiple, multifunctional human glucocorticoid receptor proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Corticosterone-13C3: Properties, Analysis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corticosterone-13C3 is a stable isotope-labeled form of corticosterone, a primary glucocorticoid hormone involved in the regulation of stress responses, metabolism, and immune function. Its use as an internal standard in mass spectrometry-based analytical methods has become indispensable for the accurate quantification of endogenous corticosterone in various biological matrices. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its application, and insights into its role in metabolic studies.

Chemical and Physical Properties

This compound is structurally identical to its unlabeled counterpart, with the exception of three carbon-12 atoms being replaced by carbon-13 isotopes. This isotopic enrichment provides a distinct mass shift, allowing for its differentiation from endogenous corticosterone in mass spectrometry without significantly altering its chemical and physical behavior.

| Property | Value | Reference |

| Molecular Formula | C₁₈¹³C₃H₃₀O₄ | [1] |

| Molecular Weight | 349.44 g/mol | [1] |

| CAS Number | Not explicitly found for this compound, but related labeled compounds have unique CAS numbers. | |

| Appearance | Typically supplied as a solution in methanol, appearing as a colorless to light yellow liquid. | [2] |

| Solubility | Soluble in methanol and other organic solvents. | |

| Storage | Store at -20°C for long-term stability. |

Isotopic Labeling: Based on the provided SMILES string O[C@H]1C[C@@]2(C)C(CC[C@@H]2C(CO)=O)C3CCC(--INVALID-LINK--(C[13CH2]4)C31)=[13CH][13C]4=O, the three carbon-13 atoms are located at positions 7, 9, and 13 of the steroid nucleus.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H NMR spectrum of this compound is expected to be very similar to that of unlabeled corticosterone. The presence of 13C isotopes at positions 7, 9, and 13 would result in subtle 13C-1H coupling with the protons directly attached to or in close proximity to these labeled carbons, which might lead to minor splitting of the corresponding proton signals.

The 13C NMR spectrum would show three significantly enhanced signals corresponding to the 13C-labeled carbons at positions 7, 9, and 13. The chemical shifts of these carbons would be nearly identical to those in unlabeled corticosterone.

Reference 13C NMR Data for Unlabeled Corticosterone (in CDCl₃): The Human Metabolome Database provides 13C NMR data for corticosterone, which can serve as a reference for the expected chemical shifts.[3]

Mass Spectrometry (MS)

Mass spectrometry is the primary analytical technique for which this compound is utilized. The +3 Da mass shift compared to the unlabeled compound is the key feature for its use as an internal standard.

Expected Fragmentation Pattern: The fragmentation of this compound under tandem mass spectrometry (MS/MS) conditions is expected to follow a similar pattern to unlabeled corticosterone. The precursor ion would be [M+H]⁺ at m/z 350.4. The product ions would result from neutral losses, such as water and formaldehyde, from the steroid backbone. The specific m/z values of the fragments containing the 13C labels would be shifted by +3, +2, or +1 Da depending on which labeled carbons are retained in the fragment.

A recent study on steroid fragmentation suggests that cleavages in the D-ring are common.[4] For corticosterone, fragmentation can lead to product ions by neutral losses from the side chain and steroid rings.

Experimental Protocols

This compound is predominantly used as an internal standard in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the quantification of corticosterone in biological samples such as plasma, serum, hair, and tissue homogenates.

General Workflow for LC-MS/MS Analysis

The use of an internal standard is a critical component of a robust bioanalytical workflow.

Caption: General workflow for sample analysis using an internal standard.

Detailed LC-MS/MS Method (Example)

The following is a representative protocol for the analysis of corticosterone in plasma, adapted from various sources. Optimization will be required for specific instrumentation and matrices.

Sample Preparation:

-

To 100 µL of plasma, add 10 µL of this compound internal standard solution (concentration to be optimized based on expected endogenous levels).

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

LC Conditions:

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Methanol with 0.1% formic acid |

| Gradient | Start with 50% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions. |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 10 µL |

MS/MS Conditions (Multiple Reaction Monitoring - MRM):

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Corticosterone | 347.2 | 121.1 (Quantifier) | 25 |

| 329.2 (Qualifier) | 15 | ||

| This compound | 350.2 | 124.1 (Quantifier) | 25 |

| 332.2 (Qualifier) | 15 |

Note: The exact MRM transitions and collision energies should be optimized for the specific mass spectrometer being used.

Role in Metabolic Studies and Signaling Pathways

While the primary application of this compound is as an internal standard for accurate quantification, understanding the metabolic pathways of corticosterone is crucial for interpreting the data generated. Corticosterone is synthesized from cholesterol in the adrenal cortex through a series of enzymatic reactions.

Steroid Hormone Biosynthesis Pathway

Caption: Simplified steroid hormone biosynthesis pathway.

The accurate measurement of corticosterone levels using this compound as an internal standard is vital for studying the activity of the hypothalamic-pituitary-adrenal (HPA) axis and the impact of various physiological and pathological conditions on steroidogenesis.

Synthesis of Isotopically Labeled Corticosterone

The synthesis of 13C-labeled steroids is a complex process that can be achieved through either partial or total synthesis. One common approach involves the use of 13C-labeled synthons that are incorporated into the steroid backbone. For example, the synthesis of [1,2,3,4-13C] cortisol has been described, and similar strategies could be employed for the synthesis of this compound. These synthetic routes are typically multi-step processes requiring specialized expertise in organic chemistry.

Conclusion

This compound is an essential tool for researchers and scientists in the fields of endocrinology, pharmacology, and clinical chemistry. Its use as an internal standard in LC-MS/MS methods allows for the highly accurate and precise quantification of endogenous corticosterone. This technical guide has provided a detailed overview of its chemical and physical properties, a representative experimental protocol for its use, and its relevance in the context of steroid metabolism. The continued application of this compound will undoubtedly contribute to a deeper understanding of the physiological and pathological roles of corticosterone.

References

Corticosterone-13C3 certificate of analysis and product specifications

This in-depth technical guide provides essential information on Corticosterone-13C3 for researchers, scientists, and drug development professionals. This compound is a stable isotope-labeled form of corticosterone, a primary glucocorticoid hormone in many species. Its use as an internal standard in mass spectrometry-based analyses allows for precise and accurate quantification of endogenous corticosterone levels, crucial for studies in endocrinology, neuroscience, and pharmacology.

Product Specifications

This compound is typically supplied as a certified reference material in solution. The following tables summarize the key product specifications. Note that specific values may vary by supplier and lot; always refer to the Certificate of Analysis (COA) provided with the product.

General Information

| Parameter | Specification |

| Product Name | This compound |

| Description | A 13C-labeled corticosterone |

| Primary Use | Internal standard for mass spectrometry |

Physicochemical Properties

| Parameter | Value | Reference |

| Chemical Formula | C1813C3H30O4 | [1] |

| Molecular Weight | 349.44 g/mol | [1][2] |

| Appearance | Typically a clear, colorless solution | |

| Solvent | Commonly Methanol | [1] |

| Concentration | Often 10 µg/mL | [1] |

| Storage Temperature | -20°C |

Quality and Certification

| Parameter | Specification |

| Certification | Certified Reference Material |

| Documentation | Certificate of Analysis (COA), Safety Data Sheet (SDS) |

Experimental Protocols

This compound is primarily utilized as an internal standard in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the quantification of corticosterone in biological matrices such as plasma, serum, and tissue homogenates. The following is a representative protocol that can be adapted for specific research needs.

Sample Preparation: Protein Precipitation

-

Thaw Samples : Thaw biological samples (e.g., plasma, serum) and this compound internal standard solution on ice.

-

Spike Internal Standard : To a 100 µL aliquot of the biological sample, add a known amount of this compound solution. The final concentration of the internal standard should be appropriate for the expected range of endogenous corticosterone.

-

Precipitate Proteins : Add 300 µL of ice-cold acetonitrile to the sample.

-

Vortex : Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

-

Centrifuge : Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Collect Supernatant : Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Liquid Chromatography (LC)

-

Column : A C18 reverse-phase column is commonly used for steroid separation.

-

Mobile Phase A : Water with 0.1% formic acid.

-

Mobile Phase B : Acetonitrile or Methanol with 0.1% formic acid.

-

Gradient : A linear gradient from a lower to a higher percentage of Mobile Phase B is used to elute the analytes. The specific gradient profile should be optimized for the separation of corticosterone from other endogenous steroids.

-

Flow Rate : A typical flow rate is between 0.2 and 0.5 mL/min.

-

Injection Volume : 5-10 µL.

-

-

Tandem Mass Spectrometry (MS/MS)

-

Ionization Mode : Electrospray Ionization (ESI) in positive mode is generally used for corticosterone analysis.

-

Multiple Reaction Monitoring (MRM) : Specific precursor-to-product ion transitions for both corticosterone and this compound are monitored for quantification.

-

Corticosterone : m/z 347.2 → 121.1 (Quantifier), 347.2 → 329.2 (Qualifier)

-

This compound : m/z 350.2 → 121.1 (Quantifier), 350.2 → 332.2 (Qualifier) (Note: These transitions are illustrative and should be optimized on the specific mass spectrometer being used.)

-

-

Data Analysis : The concentration of endogenous corticosterone is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this to a standard curve prepared with known concentrations of unlabeled corticosterone.

-

Signaling Pathways and Biosynthesis

Corticosterone exerts its biological effects through the glucocorticoid receptor signaling pathway. Understanding this pathway is critical for interpreting data from studies involving corticosterone measurement.

Corticosterone Biosynthesis Pathway

Corticosterone is synthesized from cholesterol in the adrenal cortex through a series of enzymatic reactions.

Caption: Simplified pathway of corticosterone synthesis.

Glucocorticoid Receptor Signaling Pathway

Upon entering a cell, corticosterone binds to the glucocorticoid receptor (GR), which then translocates to the nucleus to regulate gene expression.

Caption: Glucocorticoid receptor signaling pathway.

Experimental Workflow for Quantification

The general workflow for using this compound in a research setting involves several key steps from sample collection to data interpretation.

Caption: Workflow for Corticosterone quantification.

References

Understanding stable isotope labeling in steroid hormone analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The precise and accurate quantification of steroid hormones is paramount in numerous fields, including endocrinology, clinical diagnostics, and pharmaceutical development. Steroid hormones are a class of lipids derived from cholesterol that act as signaling molecules, regulating a vast array of physiological processes. Their concentrations in biological matrices are often exceedingly low, necessitating highly sensitive and specific analytical techniques. Stable isotope labeling, coupled with mass spectrometry, has emerged as the gold standard for steroid hormone analysis, offering unparalleled accuracy and reliability.[1][2][3][4]

This technical guide provides a comprehensive overview of the principles and applications of stable isotope labeling in steroid hormone analysis. It is designed to furnish researchers, scientists, and drug development professionals with the core knowledge required to design, implement, and interpret studies utilizing this powerful analytical approach. The guide delves into the fundamental concepts of stable isotope labeling, details experimental protocols for sample preparation and analysis, presents quantitative data in a clear and comparative format, and visualizes key metabolic and signaling pathways.

Core Principles of Stable Isotope Labeling

Stable isotope labeling involves the incorporation of stable isotopes, such as Deuterium (²H or D), Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), or Oxygen-18 (¹⁸O), into the molecular structure of a steroid hormone.[1] Unlike radioactive isotopes, stable isotopes do not decay and are safe to handle, making them ideal for in vivo metabolic studies in humans. The key principle behind their use in quantitative analysis is isotope dilution mass spectrometry (ID-MS) .

In a typical ID-MS workflow, a known amount of a stable isotope-labeled version of the target steroid (the internal standard) is added to a biological sample at the beginning of the analytical process. This "spiked" internal standard is chemically identical to the endogenous, unlabeled steroid (the analyte) and therefore behaves identically during all subsequent sample preparation steps, including extraction, purification, and derivatization.

During mass spectrometry analysis, the instrument can differentiate between the analyte and the internal standard based on their mass-to-charge ratio (m/z) difference. By measuring the ratio of the signal intensity of the analyte to that of the internal standard, the concentration of the endogenous steroid in the original sample can be calculated with high precision and accuracy. This method effectively corrects for any sample loss during preparation and for variations in instrument response (matrix effects), which are common challenges in the analysis of complex biological samples.

Commonly Used Stable Isotopes

The choice of stable isotope for labeling depends on the specific application and the analytical method employed.

-

Deuterium (²H or D): Deuterium is a common and cost-effective choice for labeling. However, care must be taken as deuterium labels can sometimes be susceptible to back-exchange, potentially compromising analytical accuracy.

-

Carbon-13 (¹³C): ¹³C labeling is generally more stable than deuterium labeling and is less prone to back-exchange. It is a preferred choice for developing high-accuracy reference methods.

-

Nitrogen-15 (¹⁵N) and Oxygen-18 (¹⁸O): These isotopes are also used, particularly when labeling specific functional groups within the steroid molecule.

Experimental Protocols

The accurate analysis of steroid hormones using stable isotope dilution mass spectrometry involves a multi-step workflow. The following sections provide detailed methodologies for the key experiments.

Sample Preparation

The goal of sample preparation is to extract the steroid hormones from the complex biological matrix (e.g., serum, urine, saliva) and remove interfering substances.

LLE is a classic method for extracting steroids based on their differential solubility in two immiscible liquid phases.

Protocol for Steroid Extraction from Serum/Plasma:

-

Sample Aliquoting: Pipette 200 µL of serum or plasma into a clean glass tube.

-

Internal Standard Spiking: Add a known amount of the stable isotope-labeled internal standard mixture to each sample.

-

Protein Precipitation: Add 300 µL of acetonitrile containing the internal standards to precipitate proteins. Vortex for 30 seconds.

-

Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes to pellet the precipitated proteins.

-

Extraction: Transfer the supernatant to a new tube and add an immiscible organic solvent such as diethyl ether or ethyl acetate at a 5:1 (v/v) solvent-to-sample ratio.

-

Mixing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and partitioning of the steroids into the organic phase.

-

Phase Separation: Allow the phases to separate for 5 minutes. To enhance separation, the aqueous layer can be frozen in a dry ice/ethanol bath, allowing the organic solvent to be easily decanted.

-

Evaporation: Evaporate the collected organic solvent to dryness under a gentle stream of nitrogen at 40-50°C.

-

Reconstitution: Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

SPE is a more modern and often more efficient technique for sample cleanup and concentration, utilizing a solid sorbent to selectively retain and elute the target analytes.

Protocol for Steroid Extraction from Urine:

-

Sample Pre-treatment (for conjugated steroids): To 1 mL of urine, add an internal standard solution and 500 µL of 0.1 M sodium acetate buffer (pH 5.0). Add 20 µL of β-glucuronidase/arylsulfatase to hydrolyze conjugated steroids. Incubate overnight at 37°C.

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

-

Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

-

Elution: Elute the steroid hormones from the cartridge with 1 mL of methanol or acetonitrile.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute as described in the LLE protocol.

Chemical Derivatization

For some steroid hormones, particularly those that ionize poorly in the mass spectrometer, a chemical derivatization step can significantly enhance sensitivity. This involves reacting the steroid with a reagent that introduces a readily ionizable moiety.

Protocol for Hydroxylamine Derivatization of Ketosteroids:

-

Reagent Preparation: Prepare a solution of hydroxylamine hydrochloride in a suitable buffer.

-

Reaction: Add the hydroxylamine solution to the dried steroid extract.

-

Incubation: Incubate the mixture at 40°C for 20 minutes to allow the derivatization reaction to proceed to completion.

-

Evaporation: Evaporate the reaction mixture to dryness.

-

Reconstitution: Reconstitute the derivatized extract in the LC-MS/MS mobile phase.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS is the analytical technique of choice for the sensitive and specific detection of steroid hormones.

Typical LC-MS/MS Parameters:

-

Liquid Chromatography:

-

Column: A reversed-phase C18 or PFP column is commonly used for steroid separation.

-

Mobile Phase: A gradient of water and methanol or acetonitrile, often with a small amount of formic acid or ammonium fluoride to improve ionization.

-

Flow Rate: Typically in the range of 0.3-0.5 mL/min.

-

Column Temperature: Maintained at around 40-45°C to ensure reproducible retention times.

-

-

Tandem Mass Spectrometry:

-

Ionization Source: Electrospray ionization (ESI) is commonly used, operated in either positive or negative ion mode depending on the target steroids and derivatization agent.

-

Scan Type: Multiple Reaction Monitoring (MRM) is used for quantification. In MRM, a specific precursor ion (the molecular ion of the steroid) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This highly specific detection method minimizes interferences.

-

Internal Standards: The corresponding stable isotope-labeled internal standard is monitored using its specific MRM transition.

-

Quantitative Data Summary

The use of stable isotope dilution LC-MS/MS allows for the highly accurate and precise quantification of steroid hormones. The following tables summarize typical performance characteristics of these methods, compiled from various sources.

Table 1: Lower Limits of Quantification (LLOQ) for Selected Steroid Hormones

| Steroid Hormone | LLOQ (ng/mL) | Biological Matrix | Reference |

| Testosterone | 0.002 | Serum | |

| Estradiol | 0.005 | Serum | |

| Progesterone | 0.005 | Serum | |

| Cortisol | 1.0 | Serum | |

| Aldosterone | 0.01 | Serum | |

| Androstenedione | 0.001 | Serum | |

| 17-OH Progesterone | 0.005 | Serum | |

| Estrone | 0.005 | Serum |

Table 2: Method Performance Characteristics

| Parameter | Typical Value | Reference |

| Recovery | 86.4% - 115.0% | |

| Intra-assay Precision (%CV) | < 15% | |

| Inter-assay Precision (%CV) | < 15% | |

| Accuracy (% Bias) | -10.7% to 10.5% |

Visualizations

The following diagrams, generated using the DOT language, illustrate key pathways and workflows relevant to steroid hormone analysis.

Steroid Biosynthesis Pathway

This diagram illustrates the major enzymatic steps in the conversion of cholesterol to various steroid hormones.

References

Corticosterone-13C3: A Technical Guide for Metabolic Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a core resource for researchers, scientists, and drug development professionals embarking on metabolic research involving Corticosterone-13C3. This isotopically labeled internal standard is critical for the accurate quantification of corticosterone, a key glucocorticoid hormone that plays a pivotal role in regulating metabolism, stress responses, and immune function. This guide provides a comprehensive overview of its application, including detailed experimental protocols, data presentation, and visualization of relevant biological pathways.

Introduction to Corticosterone and its Metabolic Effects

Corticosterone is the primary glucocorticoid in rodents and other non-human species, analogous to cortisol in humans. It is synthesized in the adrenal cortex and its release is regulated by the hypothalamic-pituitary-adrenal (HPA) axis. Chronic elevation of corticosterone is associated with significant metabolic dysregulation, including hyperglycemia, insulin resistance, and visceral obesity. Understanding the mechanisms of corticosterone action is therefore crucial for developing therapies for metabolic disorders.

This compound is a stable isotope-labeled version of corticosterone, where three Carbon-13 atoms have been incorporated into the molecule. This modification makes it an ideal internal standard for mass spectrometry-based quantification methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), as it is chemically identical to endogenous corticosterone but can be distinguished by its higher mass. The use of such an internal standard is essential for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of corticosterone measurements.

Quantitative Data from Metabolic Studies

The following tables summarize quantitative data from studies investigating the metabolic effects of corticosterone administration in mice. These studies typically involve the chronic administration of corticosterone in drinking water to induce a state of glucocorticoid excess.

Table 1: Effects of Chronic Corticosterone Administration on Body Weight and Composition in Mice

| Parameter | Control Group | Corticosterone-Treated Group (100 µg/mL) | Duration of Treatment | Mouse Strain | Reference |

| Body Weight Gain (g) | 1.5 ± 0.5 | 8.0 ± 1.0 | 4 weeks | C57BL/6J | [1][2] |

| Epididymal Fat Pad Weight (g) | 0.5 ± 0.1 | 1.8 ± 0.2 | 4 weeks | C57BL/6J | [1][2] |

| Subcutaneous Fat Pad Weight (g) | 0.3 ± 0.05 | 1.2 ± 0.15* | 4 weeks | C57BL/6J | [1] |

*Indicates a statistically significant difference from the control group. Data are presented as mean ± SEM.

Table 2: Effects of Chronic Corticosterone Administration on Plasma Metabolic Parameters in Mice

| Parameter | Control Group | Corticosterone-Treated Group (100 µg/mL) | Duration of Treatment | Mouse Strain | Reference |

| Fasting Glucose (mg/dL) | 130 ± 10 | 180 ± 15 | 4 weeks | C57BL/6J | |

| Fasting Insulin (ng/mL) | 0.8 ± 0.2 | 2.5 ± 0.5 | 4 weeks | C57BL/6J | |

| Triglycerides (mg/dL) | 80 ± 10 | 250 ± 30 | 4 weeks | C57BL/6J | |

| Leptin (ng/mL) | 3 ± 1 | 15 ± 3 | 4 weeks | C57BL/6J |

*Indicates a statistically significant difference from the control group. Data are presented as mean ± SEM.

Table 3: Effects of Corticosterone on Energy Expenditure in Male and Female Mice

| Parameter | Control (Male) | CORT-Treated (Male) | Control (Female) | CORT-Treated (Female) | Reference |

| Daytime Energy Expenditure (% change) | - | No significant change | - | +25 ± 5.9% | |

| Daytime Oxygen Consumption (% change) | - | No significant change | - | +21.7 ± 10.0% | |

| Daytime Carbon Dioxide Production (% change) | - | No significant change | - | +36.4 ± 14.3% | |

| Daytime Respiratory Exchange Ratio (% change) | - | +10.7 ± 5.7% | - | +11.8 ± 7.0%* |

*Indicates a statistically significant increase compared to the respective control group. Data are presented as mean ± SEM. CORT: Corticosterone.

Signaling Pathways

Corticosterone exerts its effects primarily through the glucocorticoid receptor (GR), a ligand-activated transcription factor. The following diagram illustrates the classical genomic signaling pathway of the glucocorticoid receptor.

Experimental Workflow

The following diagram outlines a typical experimental workflow for a metabolic study in mice using corticosterone administration and subsequent analysis with this compound as an internal standard.

Experimental Protocols

The following provides a detailed methodology for a representative experiment investigating the metabolic effects of chronic corticosterone administration in mice, utilizing this compound for accurate quantification.

Animal Husbandry and Corticosterone Administration

-

Animals: Male C57BL/6J mice, 8 weeks of age, are a commonly used model. House animals individually or in small groups in a temperature- and light-controlled environment (e.g., 22°C, 12:12 hour light-dark cycle) with ad libitum access to standard chow and water.

-

Acclimation: Allow mice to acclimate to the housing conditions for at least one week prior to the start of the experiment.

-

Corticosterone Solution Preparation: Prepare a stock solution of corticosterone (e.g., Sigma-Aldrich) in an appropriate vehicle. A common method is to dissolve corticosterone in a small amount of ethanol and then dilute it into the drinking water to the desired final concentration (e.g., 100 µg/mL). The control group should receive drinking water with the same concentration of the vehicle. Prepare fresh solutions regularly (e.g., every 2-3 days).

-

Administration: Provide the corticosterone-containing drinking water or vehicle water to the respective groups for the duration of the study (e.g., 4 weeks). Monitor water intake to estimate the daily dose of corticosterone.

In-life Metabolic Phenotyping

-

Body Weight and Food Intake: Measure body weight and food intake weekly throughout the study.

-

Glucose Tolerance Test (GTT): Perform a GTT after a specified duration of treatment (e.g., at the end of the study).

-

Fast the mice for 6 hours.

-

Collect a baseline blood sample from the tail vein.

-

Administer a bolus of glucose (2 g/kg body weight) via intraperitoneal injection.

-

Collect blood samples at 15, 30, 60, and 120 minutes post-injection.

-

Measure blood glucose levels using a glucometer.

-

Sample Collection and Preparation

-

Euthanasia and Tissue Collection: At the end of the study, euthanize the mice using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).

-

Blood Collection: Collect trunk blood in EDTA-coated tubes. Centrifuge at 3000 x g for 15 minutes at 4°C to separate plasma. Store plasma at -80°C until analysis.

-

Tissue Harvest: Dissect and weigh key metabolic tissues such as the liver, epididymal white adipose tissue (eWAT), and subcutaneous white adipose tissue (sWAT). Snap-freeze tissues in liquid nitrogen and store at -80°C.

LC-MS/MS Analysis of Corticosterone

-

Sample Preparation:

-

Thaw plasma or tissue homogenates on ice.

-

To a 100 µL aliquot of plasma or tissue homogenate, add the this compound internal standard solution (concentration to be optimized based on expected endogenous levels).

-

Protein Precipitation: Add 300 µL of ice-cold methanol to precipitate proteins. Vortex and centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Liquid-Liquid Extraction (alternative to protein precipitation): Add 1 mL of methyl tert-butyl ether (MTBE), vortex for 10 minutes, and centrifuge. Freeze the aqueous layer and decant the organic layer. Dry the organic extract under a stream of nitrogen.

-

Reconstitute the dried extract or the supernatant from protein precipitation in 100 µL of the initial mobile phase.

-

-

LC-MS/MS Instrumentation and Conditions (Example):

-

Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

-

Gradient: A linear gradient from a low to a high percentage of mobile phase B over several minutes to elute corticosterone.

-

Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Corticosterone: Precursor ion (Q1) m/z 347.2 -> Product ion (Q3) m/z 121.1

-

This compound: Precursor ion (Q1) m/z 350.2 -> Product ion (Q3) m/z 121.1 (or another suitable fragment).

-

Note: These transitions should be optimized for the specific instrument used.

-

-

Data Analysis: Quantify the concentration of endogenous corticosterone by calculating the peak area ratio of the analyte to the internal standard and comparing it to a standard curve prepared with known concentrations of unlabeled corticosterone and a fixed concentration of the internal standard.

-

Conclusion

This compound is an indispensable tool for researchers investigating the metabolic roles of glucocorticoids. Its use as an internal standard in LC-MS/MS analysis provides the necessary accuracy and precision to quantify changes in endogenous corticosterone levels in response to various experimental manipulations. This guide provides a foundational understanding of the experimental design, data interpretation, and key molecular pathways involved in corticosterone-mediated metabolic research, empowering scientists to conduct robust and reproducible studies in this critical area of drug development and physiological research.

References

A Technical Guide to High-Purity Corticosterone-13C3 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of commercially available high-purity Corticosterone-13C3, a stable isotope-labeled internal standard essential for accurate quantification in mass spectrometry-based bioanalytical studies. This document details the specifications of commercially available this compound, provides comprehensive experimental protocols for its use, and illustrates the key signaling pathway in which corticosterone is involved.

Commercial Suppliers and Product Specifications

High-purity this compound is available from several reputable suppliers, primarily as a solution in methanol. This stable isotope-labeled compound is critical for use as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, enabling precise quantification of endogenous corticosterone in various biological matrices. The key quality attributes for researchers to consider are chemical purity and isotopic enrichment, which are detailed in the Certificate of Analysis (CoA) provided by the supplier.

Below is a summary of quantitative data from prominent commercial suppliers. It is important to note that while product listings provide general information, the most accurate and lot-specific data will be found on the Certificate of Analysis.

| Supplier | Product Number | Formulation | Chemical Purity | Isotopic Purity (Atom % 13C) |

| Cerilliant (via MilliporeSigma) | C-159 | 10 µg/mL in Methanol | ≥98% | ≥99% |

| MedchemExpress | HY-W751099 | Neat or Solution | ≥98% | Not specified on website |

| LGC Standards | TRC-C695703 | Neat | High Purity | Not specified on website |

Note: The data presented is based on publicly available information and may vary between lots. Researchers should always consult the Certificate of Analysis for the most accurate specifications.

Experimental Protocols: Quantification of Corticosterone in Plasma using LC-MS/MS

The following protocol is a synthesized methodology for the quantification of corticosterone in plasma using this compound as an internal standard. This protocol is based on established methods for steroid analysis by LC-MS/MS.

Materials and Reagents

-

This compound Internal Standard (IS) Working Solution: Prepare a working solution of this compound in methanol at a concentration of 100 ng/mL.

-

Calibration Standards: Prepare a series of calibration standards by spiking charcoal-stripped (steroid-free) plasma with known concentrations of unlabeled corticosterone.

-

Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration curve range.

-

Plasma Samples: Collect whole blood in K2-EDTA tubes and centrifuge to obtain plasma. Store at -80°C until analysis.

-

Reagents: HPLC-grade methanol, acetonitrile, water, and formic acid. Methyl tert-butyl ether (MTBE) for extraction.

Sample Preparation: Supported Liquid Extraction (SLE)

-

Sample Thawing: Thaw plasma samples, calibration standards, and QC samples on ice.

-

Aliquoting: Aliquot 100 µL of each sample, standard, and QC into a 96-well plate.

-

Internal Standard Addition: Add 25 µL of the this compound internal standard working solution to all wells except for blank samples (add 25 µL of methanol instead).

-

Protein Precipitation: Add 200 µL of 0.1 M zinc sulfate in 50% methanol/water to each well. Vortex for 1 minute.

-

Centrifugation: Centrifuge the plate at 4000 rpm for 10 minutes.

-

Supported Liquid Extraction: Load the supernatant onto a 96-well SLE plate. Apply a vacuum to draw the sample into the sorbent material.

-

Elution: Add 1 mL of MTBE to each well and allow it to percolate through the sorbent for 5 minutes. Collect the eluate in a clean 96-well collection plate.

-

Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid). Vortex to mix.

LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Methanol with 0.1% formic acid.

-

Gradient: A linear gradient from 50% to 95% Mobile Phase B over 5 minutes.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 10 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Corticosterone: m/z 347.2 → 121.1

-

This compound: m/z 350.2 → 121.1

-

-

Optimize collision energy and other MS parameters for maximum signal intensity.

-

Data Analysis

-

Construct a calibration curve by plotting the peak area ratio of corticosterone to this compound against the concentration of the calibration standards.

-

Use a linear regression model with a 1/x² weighting to fit the calibration curve.

-

Determine the concentration of corticosterone in the plasma samples and QC samples from the calibration curve.

Corticosterone Signaling Pathway

Corticosterone, a primary glucocorticoid in rodents, exerts its physiological effects by binding to the glucocorticoid receptor (GR). The activated GR then acts as a ligand-dependent transcription factor to regulate the expression of target genes. This pathway is crucial for a wide range of physiological processes, including metabolism, immune response, and stress.

Caption: Corticosterone signaling through the glucocorticoid receptor.

Experimental Workflow for LC-MS/MS Quantification

The following diagram outlines the typical workflow for the quantification of corticosterone in plasma samples using this compound as an internal standard.

Caption: LC-MS/MS workflow for corticosterone quantification.

Logical Relationship: Supplier Specifications and Research Application

The quality of the this compound internal standard directly impacts the accuracy and reliability of the experimental results. This diagram illustrates the relationship between supplier-provided specifications and their importance in a research context.

Caption: Impact of supplier specifications on research outcomes.

Corticosterone-13C3: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Corticosterone-13C3, an isotopically labeled form of the glucocorticoid hormone corticosterone. This document details its molecular characteristics, its primary application in quantitative analysis, and the biological pathways in which it is a critical research tool.

Molecular Profile of this compound

This compound is a stable isotope-labeled version of corticosterone, where three carbon-12 atoms are replaced by carbon-13 atoms. This labeling provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based quantification of endogenous corticosterone.

Molecular Structure and Properties

The fundamental properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₈¹³C₃H₃₀O₄ | [1][2][3] |

| Molecular Weight | 349.44 g/mol | [1][2] |

| Canonical SMILES | C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2--INVALID-LINK--O | |

| InChI Key | OMFXVFTZEKFJBZ-WUCWGCHESA-N |

Application in Quantitative Analysis: Isotope Dilution Mass Spectrometry

The primary application of this compound is as an internal standard in isotope dilution mass spectrometry (ID-MS) for the precise quantification of corticosterone in biological matrices such as plasma, serum, and tissue homogenates. This technique offers high specificity and accuracy compared to other quantification methods.

Experimental Protocol: Quantification of Corticosterone in Plasma

The following is a generalized protocol for the quantification of corticosterone using this compound as an internal standard with liquid chromatography-tandem mass spectrometry (LC-MS/MS).

2.1.1 Materials and Reagents

-

Corticosterone standard

-

This compound internal standard

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid

-

Solid-phase extraction (SPE) cartridges

-

Human plasma samples

2.1.2 Sample Preparation

-

Spiking: A known amount of this compound is added to each plasma sample, calibrator, and quality control sample.

-

Protein Precipitation: Proteins are precipitated by adding a volume of cold methanol.

-

Centrifugation: Samples are centrifuged to pellet the precipitated proteins.

-

Solid-Phase Extraction (SPE): The supernatant is loaded onto a pre-conditioned SPE cartridge to extract and concentrate the steroids.

-

Elution: The steroids are eluted from the SPE cartridge.

-

Evaporation and Reconstitution: The eluate is evaporated to dryness and reconstituted in a suitable solvent for LC-MS/MS analysis.

2.1.3 LC-MS/MS Analysis

-

Chromatographic Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system, typically with a C18 column, to separate corticosterone from other analytes.

-

Mass Spectrometric Detection: The eluent from the chromatography system is introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode to detect specific precursor-to-product ion transitions for both endogenous corticosterone and the this compound internal standard.

-

Quantification: The concentration of endogenous corticosterone is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

The workflow for this experimental protocol is illustrated in the diagram below.

Biological Pathways and Relevance

Corticosterone is a key glucocorticoid hormone involved in the regulation of stress responses, energy metabolism, and immune function. Understanding its synthesis, signaling, and metabolism is crucial in various fields of research.

Corticosteroid Biosynthesis Pathway

Corticosterone is synthesized from cholesterol in the adrenal cortex through a series of enzymatic reactions. The pathway involves several key intermediates and enzymes.

Glucocorticoid Receptor Signaling Pathway

Corticosterone exerts its physiological effects by binding to the glucocorticoid receptor (GR), which then acts as a transcription factor to regulate gene expression.

Corticosterone Metabolism

Corticosterone is metabolized in various tissues, primarily the liver and kidneys, into several metabolites that are then excreted. The major metabolic pathways include oxidation and reduction reactions.

Conclusion

This compound is an indispensable tool for researchers in endocrinology, neuroscience, and drug development. Its use as an internal standard in mass spectrometry provides the accuracy and precision required for the reliable quantification of corticosterone in biological systems. A thorough understanding of its properties and the biological pathways it helps to investigate is essential for its effective application in scientific research.

References

Methodological & Application

Application of Corticosterone-13C3 in Rodent Stress Studies: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corticosterone is the primary glucocorticoid in rodents, playing a central role in the physiological response to stress. Its accurate quantification in biological matrices is crucial for understanding the mechanisms of stress, evaluating the efficacy of therapeutic interventions, and developing new drugs for stress-related disorders. The use of a stable isotope-labeled internal standard, such as Corticosterone-13C3, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers the highest degree of accuracy and precision for corticosterone quantification. This document provides detailed application notes and protocols for the use of this compound in rodent stress studies.

Stable isotope dilution mass spectrometry (SIDMS) is a gold-standard analytical technique for the quantification of endogenous molecules.[1] By introducing a known amount of a stable isotope-labeled version of the analyte (e.g., this compound) into a sample, any variations in sample preparation and analysis affect both the endogenous analyte and the internal standard equally. This allows for highly accurate and precise quantification, minimizing matrix effects and improving method robustness.

Key Applications

The use of this compound as an internal standard is applicable to a wide range of rodent stress studies, including:

-

Acute and Chronic Stress Models: Accurately measure changes in corticosterone levels in response to various stressors (e.g., restraint, forced swim, social defeat).

-

Pharmacokinetic Studies: Determine the pharmacokinetic profiles of administered compounds and their impact on endogenous corticosterone levels.

-

Preclinical Drug Efficacy Studies: Evaluate the effectiveness of novel therapeutic agents in modulating stress-induced changes in corticosterone.

-

Phenotyping of Genetically Modified Rodents: Characterize the stress response phenotype of different rodent strains or genetically modified models.

-

Non-invasive Stress Monitoring: Quantify corticosterone in alternative matrices like urine and feces for longitudinal studies and to reduce animal handling stress.[2]

Experimental Protocols

Rodent Handling and Sample Collection

Proper handling and sample collection techniques are critical to avoid artificially elevating corticosterone levels. Rodents are highly sensitive to environmental changes, physical handling, and pain, all of which can impact hypothalamic-pituitary-adrenal (HPA) axis activity.

Best Practices:

-

Acclimatization: Allow animals to acclimate to the housing and experimental environment for a sufficient period before starting any procedures.

-

Handling: Handle animals minimally and consistently. For serial blood collection, methods that cause minimal disturbance, such as tail vein incision, are preferable to more stressful methods like retro-orbital sinus puncture.[3]

-

Time of Day: Collect samples at the same time of day to account for the circadian rhythm of corticosterone secretion.

-

Anesthesia: If anesthesia is required, be aware that some anesthetics (e.g., isoflurane) can increase plasma corticosterone levels.[4]

Sample Collection Procedures:

-

Plasma: Collect blood into tubes containing an anticoagulant (e.g., EDTA). Centrifuge promptly at 2000 x g for 20 minutes to separate plasma. Store plasma at -80°C until analysis.[4]

-

Urine: House rodents in metabolic cages for urine collection. To account for variations in urine volume, normalize corticosterone concentrations to creatinine levels.

-

Tissues (e.g., Brain, Adipose): Euthanize the animal and rapidly dissect the tissue of interest. Snap-freeze the tissue in liquid nitrogen and store it at -80°C.

Sample Preparation for LC-MS/MS Analysis

This protocol is a representative example for the extraction of corticosterone from rodent plasma using this compound as an internal standard. Optimization may be required for different matrices.

Materials:

-

Rodent plasma sample

-

This compound internal standard solution (in methanol)

-

Methanol (LC-MS grade)

-

Methyl tert-butyl ether (MTBE)

-

Water (LC-MS grade)

-

Formic acid

Procedure:

-

Sample Thawing: Thaw plasma samples on ice.

-

Internal Standard Spiking: To 100 µL of plasma, add a known amount of this compound internal standard solution (e.g., 10 µL of a 100 ng/mL solution). The exact amount should be optimized based on the expected endogenous corticosterone concentrations and the sensitivity of the mass spectrometer.

-

Protein Precipitation & Liquid-Liquid Extraction:

-

Add 500 µL of MTBE to the plasma sample.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

-

Supernatant Transfer: Carefully transfer the upper organic layer (MTBE) to a new tube.

-

Evaporation: Evaporate the MTBE to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

-

Analysis: Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.

LC-MS/MS Analysis

Instrumentation:

-

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

A tandem mass spectrometer (e.g., triple quadrupole) equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

LC Conditions (Example):

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Methanol with 0.1% formic acid.

-

Gradient: A linear gradient from 30% to 95% B over 5 minutes.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

MS/MS Conditions (Example for Positive ESI):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Corticosterone (Endogenous): Precursor ion (m/z) 347.2 -> Product ion (m/z) 121.1 (quantifier), 97.1 (qualifier).

-

This compound (Internal Standard): Precursor ion (m/z) 350.2 -> Product ion (m/z) 124.1.

-

-

Optimization: Optimize collision energy and other MS parameters for maximum signal intensity.

Data Presentation

Quantitative Data Summary

The following tables summarize representative corticosterone concentrations in rodents under different conditions, as measured by various methods including those with high accuracy like LC-MS/MS which is analogous to using a stable isotope-labeled internal standard.

Table 1: Plasma Corticosterone Levels in Rodents Under Basal and Stress Conditions

| Species | Condition | Corticosterone Concentration (ng/mL) | Analytical Method | Reference |

| Rat (Female) | Baseline | 55.45 ± 15.5 | ELISA | |

| Rat (Female) | Acute Swim Stress | 179.7 ± 40.38 | ELISA | |

| Rat (Female) | Baseline | 155 ± 31.18 | RIA | |

| Rat (Female) | Acute Swim Stress | 301 ± 28.24 | RIA | |

| Mouse (BALB/c, Male) | Stressed | ~189 (541 fmol/µL) | LC-APCI-MS/MS |

Table 2: Corticosterone Levels in Different Rodent Matrices

| Species | Matrix | Mean Concentration | Analytical Method | Reference |

| Mouse (C57BL/6J) | Urine | 7.2 (20.68 fmol/µL) | LC-MS/MS | |

| Rat | Plasma | 0.2 - 1000 ng/mL (calibration range) | LC/MS/MS |

Table 3: Performance Characteristics of an LC-MS/MS Method for Corticosterone Quantification

| Parameter | Value | Reference |

| Limit of Quantification (LOQ) in Plasma | 2.0 ng/mL | |

| Linearity (R²) | ≥ 0.99 | |

| Inter- and Intra-assay Precision | ≤ 20% | |

| Extraction Recovery | ~100% | |

| Limit of Quantification (LOQ) in Urine | 0.28 ng/mL (0.823 fmol/µL) | |

| Linearity in Urine (fmol/µL) | 1 - 5000 |

Visualizations

Hypothalamic-Pituitary-Adrenal (HPA) Axis and Corticosterone Signaling

Caption: The HPA axis and corticosterone signaling pathway in response to stress.

Experimental Workflow for Corticosterone Quantification

Caption: A typical experimental workflow for quantifying corticosterone using this compound.

References

- 1. Stable isotope dilution mass spectrometry for the simultaneous determination of cortisol, cortisone, prednisolone and prednisone in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Non-Invasive Monitoring of Corticosterone Levels in Mouse Urine with Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry [mdpi.com]

- 3. Comparison of corticosterone responses to acute stress in mice following different serial blood collection methods | Annali dell'Istituto Superiore di Sanità [annali.iss.it]

- 4. Measuring corticosterone concentrations over a physiological dynamic range in female rats - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Measuring Corticosterone in Mouse Plasma with Corticosterone-13C3

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the quantitative analysis of corticosterone in mouse plasma using a stable isotope-labeled internal standard, Corticosterone-13C3, by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method offers high sensitivity and specificity, making it the gold standard for steroid hormone analysis.

Introduction

Corticosterone is the primary glucocorticoid in rodents and serves as a key biomarker for stress.[1][2][3] Accurate measurement of its plasma concentrations is crucial for research in neuroscience, endocrinology, and pharmacology. While immunoassays like ELISA and RIA are available, they can suffer from a lack of specificity and cross-reactivity.[4] LC-MS/MS, coupled with a stable isotope dilution technique using this compound as an internal standard, provides a robust and reliable method for precise quantification.[4] This approach minimizes sample matrix effects and corrects for analyte loss during sample preparation and analysis.

Experimental Protocols

Materials and Reagents

-

Corticosterone standard

-

This compound (Internal Standard, IS)

-

HPLC-grade methanol

-

HPLC-grade water

-

Formic acid

-

Dichloromethane

-

Isopropanol

-

Methyl tert-butyl ether (MTBE)

-

Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)

-

Mouse plasma (collected with EDTA as an anticoagulant)

Standard and Internal Standard Stock Solution Preparation

-

Prepare a stock solution of corticosterone in methanol at a concentration of 1 mg/mL.

-

Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

-

From these stock solutions, prepare working solutions of corticosterone and this compound at appropriate concentrations by serial dilution in methanol.

Sample Preparation

Accurate sample preparation is critical for reliable results. Two common methods are protein precipitation (PPT) and solid-phase extraction (SPE). Supported liquid extraction (SLE) is also a viable automated alternative.

This is a simpler and faster method suitable for high-throughput analysis.

-

To 50 µL of mouse plasma, add 150 µL of cold methanol containing the this compound internal standard.

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge at 12,000 x g for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

SPE provides a cleaner extract by removing more interfering substances.

-

To 100 µL of mouse plasma, add the this compound internal standard.

-

Add 0.5 mL of 4% phosphoric acid to the plasma sample.

-

Condition an SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.

-

Load the plasma sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of 10% methanol in water to remove polar impurities.

-

Elute the corticosterone and internal standard with 1 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are typical LC-MS/MS parameters. These should be optimized for the specific instrumentation used.

-

Liquid Chromatography (LC)

-

Column: A C18 reversed-phase column is commonly used (e.g., Agilent Zorbax Eclipse Plus C18, 100 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Methanol with 0.1% formic acid.

-

Gradient Elution: A linear gradient from a lower to a higher percentage of Mobile Phase B is used to separate the analytes.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Run Time: Typically 5-15 minutes.

-

-

Tandem Mass Spectrometry (MS/MS)

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for corticosterone and this compound.

-

Corticosterone: m/z 347.2 → 311.1

-

This compound (IS): The exact m/z will be higher due to the 13C isotopes. For a 13C3-labeled standard, the precursor ion would be approximately m/z 350.2. The product ion would also be shifted accordingly. The exact transition should be determined by direct infusion of the standard.

-

-

Dwell Time: 100-200 ms per transition.

-

Data Presentation

The following table summarizes typical quantitative data for corticosterone measurement in mouse plasma using LC-MS/MS.

| Parameter | Value | Reference |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL | |

| Calibration Range | 8.24 - 412 ng/mL | |

| Intra-day Precision (%CV) | < 6.9% | |

| Inter-day Precision (%CV) | < 5.6% | |

| Accuracy | -5.9 to 8.6% |

Visualizations

Experimental Workflow

Caption: Workflow for corticosterone analysis in mouse plasma.

Hypothalamic-Pituitary-Adrenal (HPA) Axis Signaling Pathway

Caption: Simplified HPA axis signaling pathway.

References

Application Notes and Protocols for Corticosterone-13C3 in Pharmacokinetic Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction